SPE I

Restriction Enzyme Engineering High-Fidelity (HF) Enzyme DNA Cleavage Specificity

SPE I, chemically identified by CAS Registry Number 115926-60-8, is a Type II restriction endonuclease isolated from Sphaerotilus species. It recognizes and cleaves the palindromic DNA sequence 5'-ACTAGT-3', generating fragments with 5′-cohesive termini.

Molecular Formula C6H5NO3
Molecular Weight 0
CAS No. 115926-60-8
Cat. No. B1168784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPE I
CAS115926-60-8
Molecular FormulaC6H5NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPE I (CAS 115926-60-8): Type II Restriction Endonuclease for Molecular Biology


SPE I, chemically identified by CAS Registry Number 115926-60-8, is a Type II restriction endonuclease isolated from Sphaerotilus species . It recognizes and cleaves the palindromic DNA sequence 5'-ACTAGT-3', generating fragments with 5′-cohesive termini . The enzyme is supplied as a buffered glycerol solution and exhibits an optimal reaction temperature of 37 °C, with an active concentration often specified at 10,000 U/mL . This foundational specificity underpins its utility in a range of molecular biology techniques including DNA cloning, restriction fragment length polymorphism (RFLP) analysis, and genomic mapping .

The Risk of Substituting SPE I with Generic Isoschizomers in Critical Workflows


Although several isoschizomers of SPE I—such as BcuI, AhlI, and its high-fidelity (HF) variant—recognize the identical 5'-ACTAGT-3' sequence , indiscriminate substitution can lead to workflow failure. These nominally equivalent enzymes can exhibit distinct performance characteristics critical to downstream success: divergent sensitivity to DNA methylation, variable activity across reaction buffers, and differing degrees of star activity under non-optimal conditions . Furthermore, specific quality control metrics like the efficiency of ligation and subsequent re-cutting of generated fragments (>95% recovery for SPE I) are often unique to the enzyme formulation . Consequently, interchanging enzymes without direct, data-driven validation can compromise the reliability, reproducibility, and quantitative outcome of experiments, rendering them invalid for sensitive applications like genomic mapping or next-generation sequencing library preparation.

Quantitative Differentiation: SPE I Performance Metrics for Scientific Procurement


SPE I High-Fidelity (HF) vs. Wild-Type: Star Activity Reduction

The High-Fidelity (HF) variant of SPE I (SpeI-HF®) is engineered to dramatically reduce star activity compared to its wild-type counterpart, ensuring greater cleavage fidelity under suboptimal or extended reaction conditions . While a standard SPE I may cleave off-target sequences under conditions of high glycerol (>5% v/v), high enzyme:DNA ratio, or low ionic strength, the HF variant is designed to maintain its specific recognition and cleavage of the 5'-ACTAGT-3' site [1].

Restriction Enzyme Engineering High-Fidelity (HF) Enzyme DNA Cleavage Specificity Molecular Cloning

SPE I Ligation and Recutting Efficiency: A Metric of Fragment Quality

A critical and quantifiable quality control (QC) parameter for SPE I (Roche) is its performance in a ligation and re-cutting assay, which directly measures the quality and integrity of the cohesive ends it generates. After complete digestion of 1μg of Adenovirus-2 (Ad2) DNA, the resulting fragments are ligated with T4 DNA Ligase. SPE I demonstrates >90% recovery of the original Ad2 DNA, and subsequent re-cutting of this ligated DNA with SPE I yields >95% of the typical fragment pattern . This metric directly correlates with the enzyme's purity and its ability to produce DNA fragments that are highly amenable to downstream cloning applications.

Restriction Enzyme QC DNA Ligation Fragment Integrity Enzyme Purity

SPE I Methylation Sensitivity Profile: Differentiation from Dam/Dcm/CpG-Insensitive Isoschizomers

The methylation sensitivity of SPE I is a key differentiator from many of its isoschizomers and other restriction enzymes, impacting its utility on DNA isolated from common bacterial cloning strains. SPE I (Roche, Sigma-Aldrich) is inhibited by the presence of N6-methyladenine and 5′-methylcytosine at its recognition site (mA↓m CTAGT) . In contrast, the commercially available isoschizomer BcuI (SpeI) from Thermo Scientific is specified as not sensitive to dam, dcm, or CpG methylation . This divergence in methylation sensitivity necessitates careful enzyme selection based on the source and methylation status of the target DNA.

DNA Methylation Restriction Enzyme Profiling Epigenetics Enzyme Selection

SPE I Buffer Compatibility Profile: Optimizing Double-Digestion Workflows

The activity of SPE I (Roche) varies significantly across different buffers, a critical factor for planning double-digestions with other enzymes. The enzyme exhibits 100% activity in SuRE/Cut Buffers H and M, but only 75-100% activity in Buffers A, B, and L . This quantitative activity profile enables precise planning of simultaneous digestions. For example, pairing SPE I with an enzyme that is fully active in Buffer H (e.g., BamHI) will result in optimal performance for both, streamlining the protocol and ensuring complete digestion.

Restriction Enzyme Buffers Double Digestion Workflow Optimization Enzyme Activity

SPE I Thermal Inactivation: A Convenience Metric for Sensitive Workflows

Thermal inactivation is a crucial convenience metric for any restriction enzyme. SPE I (Roche) can be completely heat inactivated by incubation at 65°C for 15 minutes, for up to 100 U/μg of DNA . This allows for the termination of a restriction digest without the need for additional purification steps like phenol/chloroform extraction or column purification, which can lead to sample loss or introduce contaminants.

Enzyme Inactivation Heat Inactivation Workflow Efficiency Downstream Processing

Optimized Research Applications for SPE I Based on Validated Performance


High-Fidelity DNA Cloning and Assembly

For researchers engaged in DNA cloning, synthetic biology, or library construction where sequence integrity is paramount, procuring the High-Fidelity (HF) variant of SPE I is critical. As evidenced by its dramatically reduced star activity compared to the wild-type enzyme , SpeI-HF® minimizes off-target cleavage, thereby preventing unwanted mutations or deletions in the final construct. This ensures that the time and resources invested in a cloning project yield a high-quality, sequence-verified product.

Workflows Involving DNA from dam+/dcm+ E. coli Strains

For laboratories routinely isolating plasmid DNA from common E. coli strains like DH5α or JM109, which are dam+ and dcm+, selecting a methylation-insensitive isoschizomer is essential. While SPE I (Roche) is inhibited by these methylations , its isoschizomer BcuI (SpeI) is fully insensitive . Choosing BcuI over SPE I ensures complete and predictable digestion of plasmid DNA isolated from these standard hosts, avoiding the common pitfall of failed restriction digests due to overlapping methylation.

Pulsed-Field Gel Electrophoresis (PFGE) for Bacterial Genomic Mapping

SPE I is a validated tool for macro-restriction analysis of bacterial genomes using Pulsed-Field Gel Electrophoresis (PFGE). The enzyme has been specifically tested and recommended for PFGE on bacterial chromosomes . For example, a recommended protocol for genomic DNA from E. coli C 600 embedded in agarose involves using 10 U of SPE I per μg of DNA for a 4-hour incubation . This established protocol provides a reliable foundation for generating species-specific fingerprints used in epidemiological typing and microbial forensics.

Optimized Double-Digestion Protocols

To maximize efficiency and prevent incomplete digests during a double-digestion, researchers should consult SPE I's buffer activity profile. The data show that SPE I (Roche) exhibits 100% activity only in SuRE/Cut Buffers H and M . Therefore, when pairing SPE I with another restriction enzyme, the co-selection of a partner enzyme that is also fully active in Buffer H or M will ensure both enzymes perform optimally in a single reaction vessel, saving time and sample while guaranteeing complete cleavage at both sites.

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